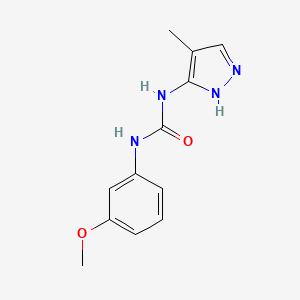
1-(3-methoxyphenyl)-3-(4-methyl-1H-pyrazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-3-(4-methyl-1H-pyrazol-5-yl)urea, also known as MPPU, is a chemical compound used in scientific research. It belongs to the class of urea derivatives and is used as a selective antagonist for metabotropic glutamate receptor subtype 7 (mGluR7).
Mécanisme D'action
MPU acts as a selective antagonist for mGluR7. This receptor is mainly expressed in the presynaptic terminals of neurons and plays a role in the regulation of neurotransmitter release. By blocking the activity of mGluR7, MPU can modulate the release of glutamate and other neurotransmitters, leading to changes in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
MPU has been shown to have various biochemical and physiological effects. It can modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a role in the regulation of stress response. It can also affect the activity of the dopaminergic and serotonergic systems, which are involved in the regulation of mood and behavior. MPU has also been shown to have analgesic effects, possibly through modulation of the activity of the endocannabinoid system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPU in lab experiments is its selectivity for mGluR7. This allows researchers to study the specific role of this receptor in various physiological and pathological conditions. However, one limitation of using MPU is its low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of MPU. One area of research is the development of more potent and selective mGluR7 antagonists. Another area of research is the investigation of the role of mGluR7 in various neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. MPU may also have potential therapeutic effects in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, MPU is a chemical compound used in scientific research to study the role of mGluR7 in various physiological and pathological conditions. It has potential therapeutic effects in the treatment of anxiety, depression, and pain, and has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. MPU acts as a selective antagonist for mGluR7 and has various biochemical and physiological effects. While it has advantages for lab experiments, such as its selectivity for mGluR7, it also has limitations, such as its low solubility in water. There are several future directions for the study of MPU, including the development of more potent and selective mGluR7 antagonists and investigation of its role in various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of MPU involves the reaction of 3-(4-methyl-1H-pyrazol-5-yl)aniline with 3-methoxyphenyl isocyanate in the presence of a base. This reaction leads to the formation of 1-(3-methoxyphenyl)-3-(4-methyl-1H-pyrazol-5-yl)urea. The purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
MPU is mainly used in scientific research to study the role of mGluR7 in various physiological and pathological conditions. It has been shown to have potential therapeutic effects in the treatment of anxiety, depression, and pain. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-methyl-1H-pyrazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-7-13-16-11(8)15-12(17)14-9-4-3-5-10(6-9)18-2/h3-7H,1-2H3,(H3,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNTVQRRLPUCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

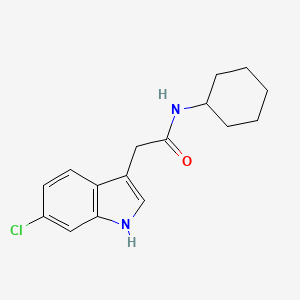
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643434.png)
![6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6643442.png)
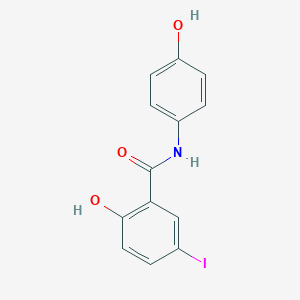
![4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B6643457.png)
![1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B6643460.png)
![N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B6643471.png)
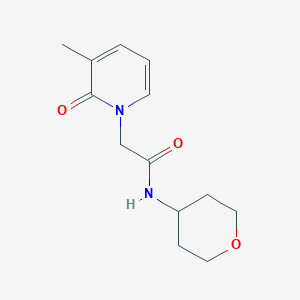
![3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide](/img/structure/B6643484.png)
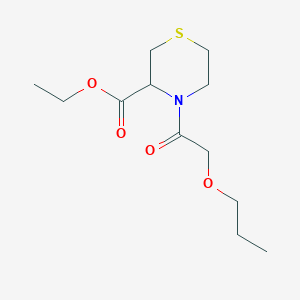
![(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6643498.png)
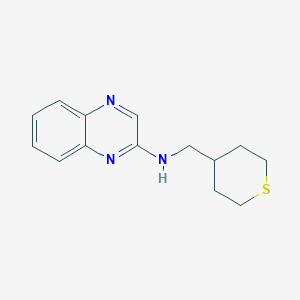
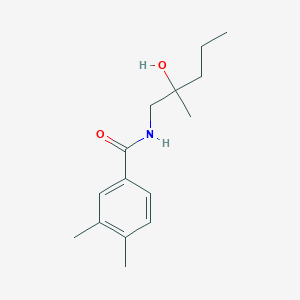
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B6643512.png)